molecular formula C28H23Cl2F2N9O2 B3324122 米尔维仙 CAS No. 1802425-99-5

米尔维仙

货号 B3324122
CAS 编号: 1802425-99-5
分子量: 626.4 g/mol
InChI 键: FSWFYCYPTDLKON-CMJOXMDJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Milvexian, also known as BMS-986177 and JNJ-70033093, is a blood coagulation factor XIa inhibitor . It is under development for the prevention and treatment of thrombosis, acute ischemic stroke (SSP), venous thromboembolism, atrial fibrillation, atrial flutter, and acute coronary syndrome . It is administered through oral route as a suspension, tablets, and capsules .


Synthesis Analysis

The synthesis of Milvexian involves a series of reactions varying the standard conditions one species at a time . The kinetic study of the Suzuki cross-coupling using a VTNA approach was performed . The process for Milvexian includes the scale-up synthesis of the side chain .


Molecular Structure Analysis

Milvexian has a chemical formula of C28H23Cl2F2N9O2 and a molecular weight of 626.450 . Factor XIa, which Milvexian inhibits, contains 4 “apple domains” that form a disk-like structure with extensive interfaces at the base of the catalytic domain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Milvexian include a series of reactions varying the standard conditions one species at a time . The kinetic dependencies on substrates were studied .


Physical And Chemical Properties Analysis

Milvexian is an orally bioavailable, small molecule . Its exposure increases between 50-mg and 200-mg doses . The median Tmax was similar with 50-mg and 200-mg doses (2.5–3.0 h) and delayed under fed conditions (500 mg, 7.0–8.0 h) . The median T1/2 was similar across doses (8.9–11.9 h) .

科学研究应用

米尔维仙作为凝血因子 XIa 抑制剂

米尔维仙正被探索作为凝血因子 XIa (FXIa) 的有效抑制剂,FXIa 是血液凝固过程中的一个成分。它抑制 FXIa 的能力有效地使其成为预防和管理血栓事件的潜在疗法。对健康成年人进行的一项研究表明,米尔维仙的各种给药方案是安全且耐受性良好的。这项研究表明,米尔维仙的药代动力学和药效学特性使其适合进一步的临床开发 (Perera 等人,2021 年)

预防静脉血栓栓塞

在一项临床试验中,评估了米尔维仙在预防静脉血栓栓塞中的疗效,特别是对接受膝关节置换术的患者。该研究发现,两次每日服用米尔维仙具有显着的剂量反应关系,表明其在预防静脉血栓栓塞方面有效,且出血风险低 (Weitz 等人,2021 年)

从药学角度看米尔维仙的开发

从药学角度看米尔维仙的开发突出了在识别抗血栓剂的口服生物利用小分子抑制剂方面面临的挑战。米尔维仙的发现是抗血栓剂领域广泛研究和解决问题的成果 (Goodwin,2021 年)

米尔维仙与抗血小板疗法的联用

一项研究调查了米尔维仙与阿司匹林和/或氯吡格雷联用时的安全性以及潜在的药代动力学或药效学相互作用。结果表明,米尔维仙与这些抗血小板疗法联用是安全且耐受性良好的,并且没有出血风险增加的趋势 (Perera 等人,2022 年)

与其他抗凝剂的比较分析

将米尔维仙对人供体血浆中凝血酶生成的影响与阿哌沙班和达比加群等其他抗凝剂进行了比较。该研究表明,米尔维仙主要抑制由内源性途径激活剂引发的凝血酶生成,而其他抗凝剂则抑制内源性和外源性途径。米尔维仙的这种选择性抑制被认为有助于其在临床试验中出血率低 (Bunce 和 Chintala,2022 年)

作用机制

Milvexian works by targeting factor XIa, a clotting enzyme that causes dangerous thrombosis, blood clots, but is not vital for stopping bleeding from injuries . It is a potent orally bioavailable small molecule that binds and inhibits FXIa with high affinity and selectivity .

安全和危害

Milvexian was generally well tolerated, with no deaths, serious adverse events, or discontinuations due to adverse events . Bleeding of any severity occurred in 4% of patients taking Milvexian . Major or clinically relevant nonmajor bleeding occurred in 1% and 2%, respectively . Serious adverse events were reported in 2% and 4%, respectively . It is advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .

未来方向

Milvexian has been granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for all three prospective indications under evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome, and Atrial Fibrillation . The Librexia program evaluating Milvexian is unrivaled as the most comprehensive factor XIa inhibitor clinical development program to date and will provide extensive data from nearly 50,000 patients .

属性

IUPAC Name

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWFYCYPTDLKON-CMJOXMDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2F2N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milvexian

CAS RN

1802425-99-5
Record name Milvexian [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milvexian
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILVEXIAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milvexian
Reactant of Route 2
Reactant of Route 2
Milvexian
Reactant of Route 3
Reactant of Route 3
Milvexian
Reactant of Route 4
Reactant of Route 4
Milvexian
Reactant of Route 5
Milvexian
Reactant of Route 6
Milvexian

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。